molecular formula C9H8ClI B6192162 1-chloro-3-cyclopropyl-5-iodobenzene CAS No. 2648939-48-2

1-chloro-3-cyclopropyl-5-iodobenzene

Cat. No.: B6192162
CAS No.: 2648939-48-2
M. Wt: 278.5
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Description

1-chloro-3-cyclopropyl-5-iodobenzene is a halogenated aromatic compound that belongs to the class of halogenated benzenes. It is characterized by the presence of chlorine, iodine, and cyclopropyl groups attached to a benzene ring. This compound is of interest in various fields such as organic synthesis, medicinal chemistry, and material science due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-chloro-3-cyclopropyl-5-iodobenzene can be achieved through several methods. One common synthetic route involves the Suzuki cross-coupling reaction. This method utilizes 1-bromo-3-chloro-5-iodobenzene as a starting material, which is then reacted with cyclopropylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C.

Industrial production methods for this compound may involve similar cross-coupling reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-chloro-3-cyclopropyl-5-iodobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in the formation of cyclopropylbenzene derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and ethanol. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or reducing agents used.

Scientific Research Applications

1-chloro-3-cyclopropyl-5-iodobenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its potential biological activity.

    Material Science: It is utilized in the synthesis of advanced materials, such as polymers and liquid crystals, which have applications in electronics and photonics.

    Environmental Research: The compound is studied for its environmental impact and potential use in pollution control and remediation efforts.

Mechanism of Action

The mechanism of action of 1-chloro-3-cyclopropyl-5-iodobenzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the cyclopropyl group can influence its reactivity and binding affinity to biological molecules. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

1-chloro-3-cyclopropyl-5-iodobenzene can be compared with other halogenated benzenes, such as:

    1-chloro-3-iodobenzene: Lacks the cyclopropyl group, which may result in different reactivity and biological activity.

    1-bromo-3-chloro-5-iodobenzene: Contains a bromine atom instead of a cyclopropyl group, leading to variations in chemical properties and applications.

    1-chloro-4-iodobenzene:

The uniqueness of this compound lies in the combination of its substituents, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

2648939-48-2

Molecular Formula

C9H8ClI

Molecular Weight

278.5

Purity

95

Origin of Product

United States

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